molecular formula C8H5BrN2O2 B1287353 5-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 959237-01-5

5-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No. B1287353
Key on ui cas rn: 959237-01-5
M. Wt: 241.04 g/mol
InChI Key: XVGJXAHPJRPIOH-UHFFFAOYSA-N
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Patent
US08575184B2

Procedure details

2-Amino-6-bromobenzoic acid (2.97 g, 13.7 mmol) was suspended in a mixture of water (100 mL) and acetic acid (1.5 mL) at 35° C. then a suspension of sodium cyanate (2.23 g, 34.4 mmol) in 10 mL of water was added slowly to the mixture. Upon completion of addition, the resulting mixture was stirred at 35° C. for 30 minutes and then sodium hydroxide (24.7 g, 619 mmol) pellets were slowly added to the mixture to yield a thick precipitate. The mixture was cooled to 5° C. in an ice bath and the pH of the suspension was adjusted to 4 using concentrated HCl. Once at the prescribed pH, the suspension was filtered and the solid was washed with water and dried under vacuum while heating at 100° C. to give 5-bromo-1H-quinazoline-2,4-dione (1.91 g) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.30 (1 H, br. s.), 11.26 (1H, br. s.), 7.43-7.48 (1H, m), 7.40 (1H, dd, J=7.78, 1.25 Hz), 7.16 (1H, dd, J=7.91, 1.13 Hz).
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
24.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[C:3]=1[C:4](O)=[O:5].[O-:12][C:13]#[N:14].[Na+].[OH-].[Na+].Cl>O.C(O)(=O)C>[Br:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:2]2[C:3]=1[C:4](=[O:5])[NH:14][C:13](=[O:12])[NH:1]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
sodium cyanate
Quantity
2.23 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
24.7 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 35° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly to the mixture
ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
to yield a thick precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C. in an ice bath
FILTRATION
Type
FILTRATION
Details
Once at the prescribed pH, the suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
while heating at 100° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C(NC(NC2=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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